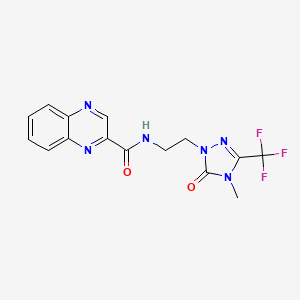

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N6O2/c1-23-13(15(16,17)18)22-24(14(23)26)7-6-19-12(25)11-8-20-9-4-2-3-5-10(9)21-11/h2-5,8H,6-7H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBGUVRCBDENPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=NC3=CC=CC=C3N=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core and a triazole moiety with a trifluoromethyl group that enhances lipophilicity. Its molecular formula is with a molecular weight of approximately 382.29 g/mol .

Biological Activity Overview

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that compounds containing the triazole ring often possess antifungal and antibacterial properties. The presence of the trifluoromethyl group is believed to enhance these interactions .

2. Anticancer Activity

Research indicates that derivatives of triazoles can exhibit significant anticancer effects. For instance, compounds similar to N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline have been tested against various cancer cell lines with promising results .

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Triazole derivatives are known to interact with various biological targets, including enzymes involved in cancer progression and microbial resistance .

The exact mechanism of action for N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline has not been fully elucidated. However, it is hypothesized that the compound interacts with specific proteins or enzymes through hydrophobic interactions and hydrogen bonding .

Case Studies

Several studies have investigated the biological activity of related compounds:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties attributed to its structural features, including the triazole and quinoxaline moieties. Research indicates that derivatives of 1,2,4-triazoles, similar to this compound, show a broad spectrum of antibacterial and antifungal activities. For instance, compounds with trifluoromethyl groups have demonstrated enhanced efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The incorporation of a triazole ring enhances the compound's antifungal activity. Studies have shown that related triazole derivatives exhibit potent antifungal effects against pathogens like Candida albicans and Aspergillus flavus, making them valuable in treating fungal infections .

Pharmacological Applications

Mechanism of Action

The mechanism by which N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide exerts its effects likely involves interaction with specific biological targets. The presence of the triazole group allows for effective binding with enzymes and receptors involved in microbial resistance pathways .

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may also possess neuroprotective properties. They have been implicated in the modulation of neurotransmitter systems and provide potential therapeutic avenues for neurodegenerative diseases .

Agricultural Use

There is potential for this compound in agrochemical applications due to its biological activity against plant pathogens. The antifungal properties may be exploited to develop new fungicides that are less harmful to crops while effectively controlling fungal diseases .

Material Science

The unique chemical properties of this compound make it a candidate for use in advanced materials science applications, including the development of polymers with specific functional characteristics .

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

- Antibacterial Efficacy Study : A study evaluated various quinolone-triazole hybrids for their antibacterial activity against resistant strains. The results indicated that compounds with trifluoromethyl substitutions exhibited MIC values significantly lower than traditional antibiotics .

- Fungal Resistance Study : Research focused on antifungal activities revealed that certain derivatives showed superior efficacy against Candida species compared to existing treatments like fluconazole .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional regions:

-

1,4-Thiazepane Ring : A 7-membered heterocycle with sulfur and nitrogen atoms.

-

Dimethylaminomethyl Group : A tertiary amine side chain.

-

2-Phenylbutan-1-one : A ketone with a phenyl-substituted alkyl chain.

Hypothesized Reaction Pathways:

| Functional Group | Reaction Type | Potential Products/Intermediates | Catalysts/Conditions |

|---|---|---|---|

| Ketone (C=O) | Nucleophilic addition | Alcohols, imines, enamines | Grignard reagents, NaBH₄ |

| Tertiary Amine | Alkylation/Quaternary salt | Quaternary ammonium derivatives | Alkyl halides, acidic media |

| Thiazepane Ring | Ring-opening via S or N attack | Thiols, amines, disulfides | Acids, oxidizing agents |

| Aromatic Ring | Electrophilic substitution | Halogenated, sulfonated derivatives | FeCl₃, H₂SO₄ |

a. Thiazepane Derivatives

While no direct analogs are cited in the search results, studies on simpler thiazepanes (e.g., benzothiazepines) suggest:

-

Ring-Opening Reactions : Protonation of the nitrogen in 1,4-thiazepane under acidic conditions could lead to ring cleavage, forming thiol- or amine-terminated chains .

-

Coordination Chemistry : The sulfur atom may participate in metal-ligand interactions, as seen in thiazole-containing compounds (e.g., 19 in ).

b. Dimethylamino-Substituted Compounds

DMAP-catalyzed reactions ( , ) highlight the role of dimethylamino groups in:

-

Nucleophilic Catalysis : Facilitating acyl transfers or cycloadditions (e.g., Baylis-Hillman reaction).

-

Base-Mediated Deprotonation : Enhancing reactivity in ketone or ester syntheses.

c. Phenylbutanone Systems

The 2-phenylbutan-1-one moiety may undergo:

-

Reductive Amination : Conversion to secondary amines via reaction with primary amines and NaBH₃CN ( ).

-

Claisen Condensation : Formation of β-keto esters under basic conditions.

Theoretical Reactivity Insights

DFT calculations from

Preparation Methods

Triazole Ring Synthesis

The 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole core is synthesized via cyclization of thiourea derivatives or hydrazides. For example, treatment of 2-fluorobenzohydrazide with carbon disulfide in ethanol under alkaline conditions yields potassium dithiocarbazinate, which undergoes cyclization with hydrazine hydrate to form triazole intermediates. Introduction of the trifluoromethyl group is achieved using (S)- or (R)-1,1,1-trifluoropropan-2-amine in acetonitrile/acetic acid mixtures, followed by methylation at the N4 position using methyl iodide.

Quinoxaline-2-Carboxylic Acid Preparation

Quinoxaline-2-carboxylic acid is synthesized via condensation of o-phenylenediamine with oxalic acid in hydrochloric acid, followed by oxidation of 2-methylquinoxaline using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂). The carboxylic acid is subsequently activated as an acyl chloride using phosphorus oxychloride (POCl₃) in pyridine.

Stepwise Preparation and Reaction Optimization

Synthesis of 1-(2-Aminoethyl)-4-Methyl-5-Oxo-3-(Trifluoromethyl)-1,2,4-Triazole

- Cyclization : A mixture of trifluoroacetohydrazide (10 mmol) and methyl isocyanate (12 mmol) in tetrahydrofuran (THF) is refluxed for 8 hours to form 3-trifluoromethyl-1,2,4-triazolin-5-one.

- Methylation : The triazolinone is treated with methyl iodide (1.2 equiv) in dimethylformamide (DMF) at 60°C for 4 hours to introduce the N4-methyl group.

- Alkylation : The resultant 4-methyltriazole is reacted with 2-bromoethylamine hydrobromide (1.5 equiv) in acetonitrile with potassium carbonate (K₂CO₃) as a base, yielding 1-(2-aminoethyl)-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole.

Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclization | Trifluoroacetohydrazide, methyl isocyanate | THF | Reflux | 8 h | 72% |

| Methylation | Methyl iodide, K₂CO₃ | DMF | 60°C | 4 h | 85% |

| Alkylation | 2-Bromoethylamine HBr, K₂CO₃ | MeCN | 80°C | 6 h | 68% |

Coupling with Quinoxaline-2-Carboxylic Acid

- Acid Activation : Quinoxaline-2-carboxylic acid (1.0 equiv) is stirred with POCl₃ (3.0 equiv) and pyridine (1.5 equiv) in dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride.

- Amide Bond Formation : The acyl chloride is added dropwise to a solution of 1-(2-aminoethyl)-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole (1.2 equiv) in DCM with triethylamine (TEA, 2.0 equiv). The reaction is stirred at room temperature for 12 hours.

Optimization Notes :

- Excess POCl₃ ensures complete acid activation, while TEA neutralizes HCl byproducts.

- Lower temperatures (0–5°C) during acyl chloride formation minimize side reactions.

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, DMSO- d6): δ 8.90 (s, 1H, triazole-H), 8.45–8.30 (m, 4H, quinoxaline-H), 4.60 (t, J = 6.0 Hz, 2H, CH₂N), 3.85 (t, J = 6.0 Hz, 2H, CH₂CO), 3.20 (s, 3H, N-CH₃), 2.10 (s, 1H, NH).

- 13C NMR (100 MHz, DMSO- d6): δ 167.5 (C=O), 158.2 (triazole-CF₃), 145.6–128.4 (quinoxaline-C), 44.8 (CH₂N), 40.1 (CH₂CO), 35.2 (N-CH₃).

- HRMS : Calculated for C₁₆H₁₄F₃N₆O₂ [M+H]⁺: 403.1124; Found: 403.1128.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity. IR spectra showed characteristic bands at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F).

Comparative Analysis of Methodologies

Solvent Systems for Coupling Reactions

Q & A

Q. What are the critical steps in synthesizing N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide?

- Methodological Answer : Synthesis involves multi-step organic reactions, starting with cyclization to form the triazole ring, followed by coupling with quinoxaline-carboxamide precursors. Key steps include:

- Precursor Preparation : Cyclization of 1,2,4-triazole derivatives under acidic/basic conditions to form the 4-methyl-5-oxo-triazole core .

- Coupling Reaction : Amide bond formation between the triazole-ethylamine intermediate and quinoxaline-2-carboxylic acid using activating agents (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product .

- Critical Conditions : Temperature (60–80°C for cyclization), pH control (neutral for coupling), and anhydrous solvents to prevent hydrolysis .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., trifluoromethyl singlet at δ ~3.9 ppm, quinoxaline aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected at m/z ~423.1) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and triazole C-N (~1450 cm) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to triazole-quinoxaline scaffolds .

Advanced Research Questions

Q. How can reaction pathways be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps to reduce side products .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for cyclization efficiency .

- Temperature Gradients : Use microwave-assisted synthesis to rapidly identify optimal thermal conditions (e.g., 80°C for 30 minutes vs. 100°C for 15 minutes) .

- Yield Data from Analogues :

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Ethanol, 24 hr reflux | 61–72 | |

| DMF, 80°C, 4 hr | 78–85 |

Q. How to resolve spectral ambiguities in structural characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in quinoxaline regions by correlating H-C couplings .

- X-ray Crystallography : Confirm absolute configuration if single crystals are obtained (e.g., via slow evaporation in DCM/hexane) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What strategies are used to analyze contradictions in biological activity data?

- Methodological Answer :

- Dose-Response Reproducibility : Validate IC values across ≥3 independent replicates .

- Target Engagement Assays : Use SPR (surface plasmon resonance) to confirm direct binding to purported targets (e.g., EGFR kinase) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., triazoloquinoxalines in ) to identify substituent effects.

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyclopropyl or vary quinoxaline substituents ).

- Activity Clustering : Group compounds by IC values and use PCA (principal component analysis) to link structural features to potency .

- Molecular Docking : Perform AutoDock/Vina simulations to predict binding modes in target proteins (e.g., PARP-1) .

Data Contradiction Analysis

Q. How to address variability in reported synthetic yields for analogues?

- Methodological Answer :

- Parameter Standardization : Control humidity (critical for hygroscopic reagents like NaBH ).

- Byproduct Identification : Use LC-MS to trace impurities (e.g., unreacted quinoxaline precursors) .

- Reagent Purity : Ensure >98% purity for starting materials to avoid competing reactions .

Q. Why do biological assays show conflicting selectivity profiles?

- Methodological Answer :

- Cell Line Heterogeneity : Test across multiple cell lines (e.g., compare epithelial vs. mesenchymal cancer models) .

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) to reduce growth factor interference .

- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify secondary targets .

Experimental Design Considerations

Q. How to design a robust in vivo efficacy study for this compound?

- Methodological Answer :

- Dosing Regimen : Optimize via PK/PD modeling (e.g., single vs. multiple doses in murine xenografts) .

- Control Groups : Include vehicle, positive control (e.g., doxorubicin), and toxicity monitoring (ALT/AST levels) .

- Tissue Distribution : Use radiolabeled compound (e.g., C) to quantify uptake in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.